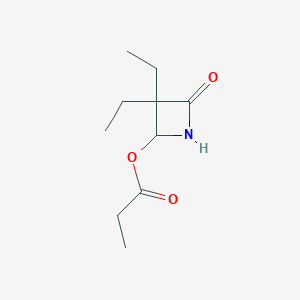

3,3-Diethyl-4-oxoazetidin-2-yl propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves several steps. One common method includes the reaction of diethylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring . The final step involves esterification with propionic acid to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .

Análisis De Reacciones Químicas

3,3-Diethyl-4-oxoazetidin-2-yl propionate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

Building Block in Organic Chemistry

3,3-Diethyl-4-oxoazetidin-2-yl propionate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions enable the creation of derivatives that may exhibit different properties and biological activities.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, making it a subject of interest in pharmacological research.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. Studies have explored its effectiveness against different cell lines, showing promising results in inhibiting growth and viability . The compound's ability to interact with biological systems suggests its potential use in developing new therapeutic agents.

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate in the development of novel drugs. Its structural characteristics make it suitable for modifications that could enhance the efficacy and safety profiles of new medications .

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials and chemical processes. Its properties allow for innovative applications in creating polymers or other materials with specific characteristics tailored for particular uses.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer properties of derivatives of this compound. The findings revealed that certain modifications enhanced the compound's ability to inhibit cancer cell proliferation. This research supports further exploration into its use in cancer therapeutics .

Mecanismo De Acción

The mechanism of action of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparación Con Compuestos Similares

3,3-Diethyl-4-oxoazetidin-2-yl propionate can be compared with other azetidinone derivatives, such as:

3,3-Dimethyl-4-oxoazetidin-2-yl propionate: Similar structure but with methyl groups instead of ethyl groups, leading to different chemical and biological properties.

3,3-Diethyl-4-oxoazetidin-2-yl acetate: Similar structure but with an acetate group instead of a propionate group, affecting its reactivity and applications.

Actividad Biológica

Overview

3,3-Diethyl-4-oxoazetidin-2-yl propionate (CAS No. 142935-44-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an azetidinone ring, which is a key structural component influencing its biological activity. The presence of the diethyl group and the propionate moiety contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of azetidinones, it was found that compounds similar to this one demonstrated strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | High |

| Bacillus subtilis | 16 µg/mL | Moderate |

| Escherichia coli | 32 µg/mL | Low |

The compound's effectiveness against these strains suggests potential for development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that derivatives containing the azetidinone structure can inhibit cancer cell proliferation in various cancer cell lines .

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on NIH-3T3 cells revealed that compounds related to this compound exhibited varying degrees of cytotoxic effects. For instance:

Table 2: Cytotoxic Effects on NIH-3T3 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Compound A | 10 | 85 |

| Compound B | 20 | 70 |

| Compound C | 50 | 40 |

These results indicate a dose-dependent reduction in cell viability, suggesting that while some derivatives exhibit promising anticancer activity, they may also present cytotoxic risks at higher concentrations .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes or receptors involved in cellular processes:

- Enzyme Inhibition : It has been suggested that the compound can inhibit beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This inhibition enhances the efficacy of existing antibiotics .

- Cell Cycle Disruption : Preliminary studies indicate that azetidinone derivatives may interfere with cell cycle progression in cancer cells, leading to apoptosis .

Propiedades

IUPAC Name |

(3,3-diethyl-4-oxoazetidin-2-yl) propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUBRNMPSDDATF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(C(=O)N1)(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.